molecular formula C10H9N3O2 B6328733 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzamide CAS No. 2368871-92-3

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzamide

Cat. No.: B6328733
CAS No.: 2368871-92-3
M. Wt: 203.20 g/mol
InChI Key: KRNYDLCZLZECPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . Another approach includes the use of sodium dichloroisocyanurate (SDCI) for the oxidation of 3-nitro-5-amino-1,2,4-oxadiazole .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common strategies in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other oxadiazole derivatives .

Properties

IUPAC Name

4-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-6-12-10(13-15-6)8-4-2-7(3-5-8)9(11)14/h2-5H,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNYDLCZLZECPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzamide
Reactant of Route 3
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzamide
Reactant of Route 5
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.